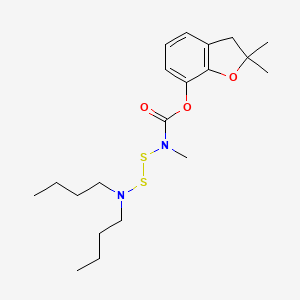
(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate is a complex organic compound with a unique structure that combines elements of benzofuran, disulfide, and carbamate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The carbamate group can interact with enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate: shares similarities with other benzofuran derivatives and disulfide-containing compounds.
Benzofuran derivatives: Known for their diverse biological activities.
Disulfide-containing compounds: Often involved in redox biology and biochemistry.
Uniqueness
The combination of benzofuran, disulfide, and carbamate functionalities in a single molecule makes this compound unique. This structural complexity allows it to interact with multiple biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
78081-77-3 |
|---|---|
Fórmula molecular |
C20H32N2O3S2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)disulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O3S2/c1-6-8-13-22(14-9-7-2)27-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
Clave InChI |
LGKXNKLJVLMSNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)SSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



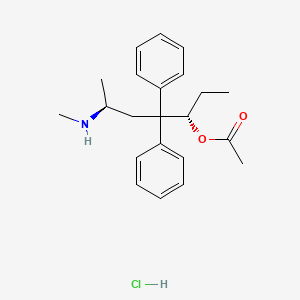
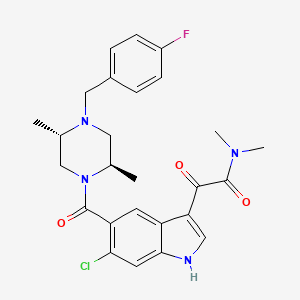
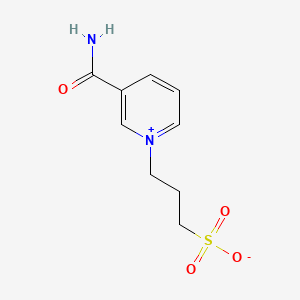
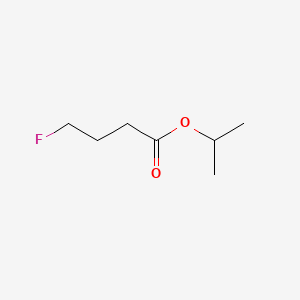

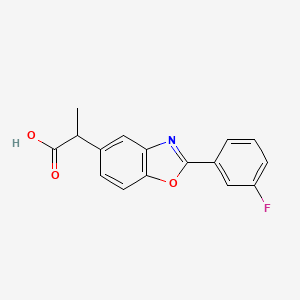
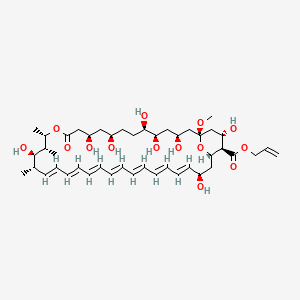

![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
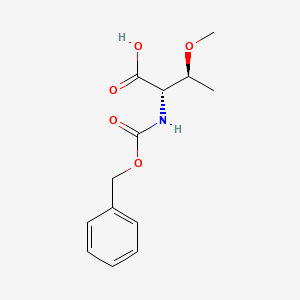
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
